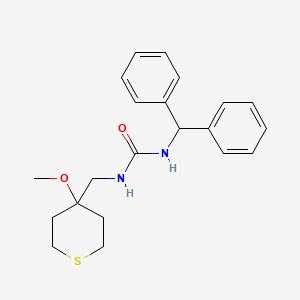

1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Beschreibung

1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzhydryl group, a methoxytetrahydrothiopyran moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[(4-methoxythian-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-25-21(12-14-26-15-13-21)16-22-20(24)23-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOGEGXOKCJQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea typically involves multiple steps:

-

Formation of the Methoxytetrahydrothiopyran Intermediate: : This step involves the preparation of the 4-methoxytetrahydro-2H-thiopyran intermediate through a series of reactions starting from readily available precursors. Common methods include the cyclization of appropriate thioethers under acidic or basic conditions.

-

Introduction of the Benzhydryl Group: : The benzhydryl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a benzhydryl halide with a nucleophile derived from the methoxytetrahydrothiopyran intermediate.

-

Urea Formation: : The final step involves the formation of the urea linkage. This can be achieved by reacting the benzhydryl-substituted intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the benzhydryl group or the thiopyran ring.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Nucleophiles: Alkoxides, amines, or thiols for substitution reactions.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Modified benzhydryl derivatives.

Substitution Products: Various substituted thiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. The thiopyran ring may also play a role in modulating the compound’s activity by interacting with sulfur-containing biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-benzyl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar structure but with a benzyl group instead of a benzhydryl group.

1-(4-methoxybenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Contains a methoxybenzyl group.

Uniqueness

1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is unique due to the presence of the benzhydryl group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, covering its synthesis, reactions, applications, and unique properties

Biologische Aktivität

1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H31N3OS and a molecular weight of approximately 361.5 g/mol. Its structure features a benzhydryl group and a methoxytetrahydro-2H-thiopyran moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 361.5 g/mol |

| Molecular Formula | C20H31N3OS |

| CAS Number | 2034242-41-4 |

| Solubility | Not specified |

| Melting Point | Not specified |

Synthesis

The synthesis of 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea involves several steps, including the formation of the urea linkage and the introduction of the benzhydryl and methoxytetrahydro-2H-thiopyran groups. Typical conditions may include temperature control, specific solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine) to facilitate the reactions.

The biological activity of this compound is hypothesized to involve interaction with specific biological targets, such as enzymes or receptors. The presence of the thiopyran moiety may enhance its binding affinity to certain proteins, potentially leading to inhibition or modulation of enzymatic activity.

Case Studies

Research has indicated that compounds similar to 1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea exhibit various biological activities:

- Antitumor Activity : A study demonstrated that similar thiopyran derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : Compounds with urea linkages have been shown to act as enzyme inhibitors in several biochemical pathways, which could be relevant for therapeutic interventions in diseases related to enzyme dysregulation.

- Neuroprotective Effects : Some related compounds have exhibited neuroprotective properties in animal models, indicating potential applications in treating neurodegenerative disorders.

Quantitative Structure–Activity Relationship (QSAR)

QSAR modeling can provide insights into how structural variations influence biological activity. By analyzing the relationship between chemical structure and biological effects, researchers can predict the activity of new derivatives based on existing data.

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). The thiopyran moiety may engage in hydrophobic interactions, while the urea group forms hydrogen bonds .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2.0 Å indicates robust target engagement) .

- QSAR Models : Train models on urea derivatives with known IC50 values to predict activity against specific enzymes (e.g., COX-2 or HDACs) .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Advanced Research Question

Conflicting data often arise from solvent polarity or measurement techniques. A systematic approach includes:

Solubility Screening : Test in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectrophotometry (λmax ~270 nm) .

Stability Studies :

- pH Stability : Incubate at pH 2–9 for 24h and analyze degradation via LC-MS. Urea bonds are prone to hydrolysis under acidic/basic conditions .

- Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation products .

What in vitro assays are appropriate for evaluating the compound’s potential anticancer activity?

Advanced Research Question

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7). Compare IC50 values to cisplatin controls .

- Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays (e.g., Caspase-Glo®) .

- Target Validation : Perform Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax) .

How does the 4-methoxytetrahydro-2H-thiopyran moiety influence the compound’s pharmacokinetic profile?

Advanced Research Question

- LogP Prediction : Computational tools (e.g., SwissADME) estimate logP ~3.5, suggesting moderate lipophilicity for blood-brain barrier penetration .

- Metabolism Studies : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the thiopyran ring .

- Plasma Protein Binding : Use equilibrium dialysis to assess albumin binding (>90% indicates prolonged half-life) .

What analytical techniques are critical for detecting impurities in synthesized batches?

Basic Research Question

- HPLC-DAD/ELSD : Identify unreacted intermediates (e.g., residual benzhydryl isocyanate) .

- LC-HRMS : Detect trace impurities (<0.1%) with exact mass matching (e.g., m/z 437.12 for a dimer byproduct) .

- NMR Spin-Spin Coupling : Resolve diastereomers in the thiopyran ring (J values ~8–10 Hz for axial-equatorial protons) .

How can the compound’s reactivity under oxidative conditions inform formulation strategies?

Advanced Research Question

- Forced Degradation : Treat with H2O2 (3% v/v) and monitor oxidation of the sulfur atom in the thiopyran ring to sulfoxide (RTLC retention time shift) .

- Excipient Compatibility : Test with antioxidants (e.g., ascorbic acid) in solid dispersions to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.